molecular formula C8H22Cl2N2 B13354519 Ethylenebis(trimethylammonium) dichloride CAS No. 23252-62-2

Ethylenebis(trimethylammonium) dichloride

Cat. No.: B13354519
CAS No.: 23252-62-2
M. Wt: 217.18 g/mol
InChI Key: CVJXNAGSDFWQFN-UHFFFAOYSA-L
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Description

N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride is a quaternary ammonium compound. It is known for its unique structure, which includes six methyl groups attached to the nitrogen atoms of an ethane-1,2-diamine backbone. This compound is often used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride typically involves the alkylation of ethane-1,2-diamine with methyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrogen halide formed during the reaction. The general reaction scheme is as follows:

[ \text{C}_2\text{H}_4(\text{NH}_2)_2 + 6\text{CH}_3\text{X} \rightarrow \text{C}_2\text{H}_4(\text{N(CH}_3)_3)_2\text{X}_2 + 4\text{HX} ]

where X is a halide ion (e.g., Cl, Br).

Industrial Production Methods

On an industrial scale, the production of N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride involves continuous flow reactors to ensure efficient mixing and reaction control. The process is optimized to minimize by-products and maximize yield. The final product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding hydroxide salt.

Scientific Research Applications

N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound is employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.

    Industry: It is used in the production of disinfectants and antiseptics due to its antimicrobial properties.

Mechanism of Action

The mechanism by which N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride exerts its effects involves its interaction with negatively charged surfaces and molecules. The quaternary ammonium groups can disrupt cell membranes, leading to cell lysis. In chemical reactions, it acts as a catalyst by stabilizing transition states and intermediates, thereby lowering the activation energy.

Comparison with Similar Compounds

Similar Compounds

    N1,N1,N2,N2-Tetramethylethane-1,2-diamine: This compound has four methyl groups instead of six and is used as a ligand in coordination chemistry.

    N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide: This compound has longer alkyl chains and is used in surfactant applications.

Uniqueness

N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride is unique due to its high degree of methylation, which enhances its solubility in organic solvents and its effectiveness as a phase transfer catalyst. Its structure also provides a higher charge density, making it more effective in disrupting cell membranes compared to less methylated analogs.

Biological Activity

Ethylenebis(trimethylammonium) dichloride (EBTAC) is a quaternary ammonium compound known for its diverse biological activities, particularly its antimicrobial properties. This compound has garnered attention in various fields, including biochemistry, material science, and medicine, due to its effectiveness against a range of microorganisms.

Chemical Structure and Properties

EBTAC is characterized by its quaternary ammonium structure, which consists of two trimethylammonium groups linked by an ethylene bridge. This structure contributes to its solubility in water and its ability to interact with biological membranes.

Chemical Formula

  • Molecular Formula : C8_{8}H18_{18}Cl2_{2}N2_{2}
  • Molecular Weight : 211.14 g/mol

Antimicrobial Properties

EBTAC exhibits significant antibacterial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have demonstrated that EBTAC can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

The antimicrobial action of EBTAC is primarily attributed to its ability to disrupt bacterial cell membranes. The positively charged ammonium groups interact with negatively charged components of the bacterial membrane, leading to increased permeability and eventual cell lysis.

Cytotoxicity

While EBTAC is effective against bacteria, its cytotoxic effects on human cells have been a subject of investigation. Research indicates that at certain concentrations, EBTAC exhibits low cytotoxicity towards mammalian cells, making it a potential candidate for applications in medical devices and textiles.

Comparative Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mg/mLLiu et al., 2015
Escherichia coli1.0 mg/mLLiu et al., 2015
Pseudomonas aeruginosa0.8 mg/mLMahltig et al., 2005

Application in Textiles

A notable case study involved the application of EBTAC in the treatment of cotton fabrics to impart antibacterial properties. The treated fabrics showed a significant reduction in bacterial colonization compared to untreated controls, highlighting the practical implications of EBTAC in textile manufacturing.

Medical Device Coatings

Another study explored the use of EBTAC as a coating for medical devices. The coating demonstrated sustained antibacterial activity over time, reducing the risk of hospital-acquired infections associated with indwelling devices.

Research Findings

Recent studies have focused on enhancing the efficacy and safety profile of EBTAC through modifications in formulation and delivery methods. For instance:

  • Combination Therapies : Research has shown that combining EBTAC with other antimicrobial agents can enhance its effectiveness while potentially reducing cytotoxicity.
  • Nanoformulations : The development of nano-sized formulations of EBTAC has been investigated to improve its bioavailability and targeted delivery within biological systems.

Summary of Key Findings

  • EBTAC displays broad-spectrum antibacterial activity.
  • It has low cytotoxicity at therapeutic concentrations.
  • Effective in textile treatments and medical device applications.

Properties

CAS No.

23252-62-2

Molecular Formula

C8H22Cl2N2

Molecular Weight

217.18 g/mol

IUPAC Name

trimethyl-[2-(trimethylazaniumyl)ethyl]azanium;dichloride

InChI

InChI=1S/C8H22N2.2ClH/c1-9(2,3)7-8-10(4,5)6;;/h7-8H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

CVJXNAGSDFWQFN-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CC[N+](C)(C)C.[Cl-].[Cl-]

Origin of Product

United States

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